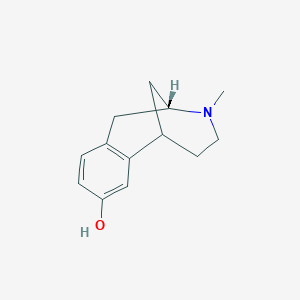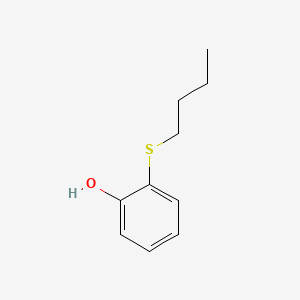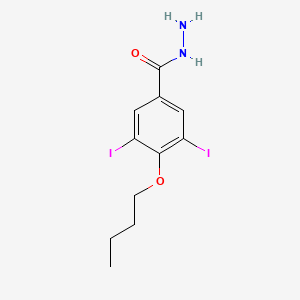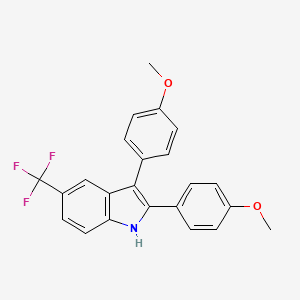![molecular formula C8H14S3 B14684096 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol CAS No. 24413-24-9](/img/structure/B14684096.png)
9-Thiabicyclo[3.3.1]nonane-2,6-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Thiabicyclo[331]nonane-2,6-dithiol is a sulfur-containing bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures (around -50°C) to ensure the formation of the desired product. The resulting dichloride intermediate is then treated with sodium carbonate in acetone to yield the final dithiol compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to obtain the compound in high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, often facilitated by the sulfur atom’s neighboring-group participation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as azides and cyanides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Azide and cyanide derivatives.
Aplicaciones Científicas De Investigación
9-Thiabicyclo[3.3.1]nonane-2,6-dithiol has several applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex molecules and polymers through click chemistry.
Medicine: Investigated for its potential as an anticancer agent and in the development of therapeutic agents.
Industry: Utilized in the synthesis of ion receptors, metallocycles, and molecular tweezers.
Mecanismo De Acción
The mechanism of action of 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol involves the formation of episulfonium intermediates, which facilitate nucleophilic substitution reactions. The sulfur atom’s neighboring-group participation plays a crucial role in stabilizing these intermediates and enhancing the compound’s reactivity . This mechanism allows for efficient capture of nucleophiles and the formation of various derivatives.
Comparación Con Compuestos Similares
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: This compound is structurally similar but contains chlorine atoms instead of thiol groups.
9-Thiabicyclo[3.3.1]nonane-2,6-diol: This compound features hydroxyl groups instead of thiol groups and is used in similar synthetic applications.
Uniqueness: 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol is unique due to its thiol groups, which provide distinct reactivity and potential for forming disulfides and thiolates. This makes it particularly valuable in applications requiring sulfur-containing functional groups.
Propiedades
Número CAS |
24413-24-9 |
|---|---|
Fórmula molecular |
C8H14S3 |
Peso molecular |
206.4 g/mol |
Nombre IUPAC |
9-thiabicyclo[3.3.1]nonane-2,6-dithiol |
InChI |
InChI=1S/C8H14S3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2 |
Clave InChI |
GFMPTSJCOVGLDT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CCC(C1S)S2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




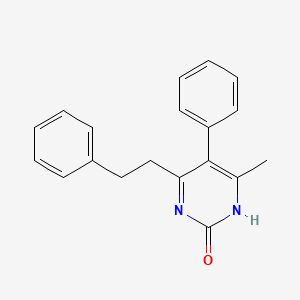
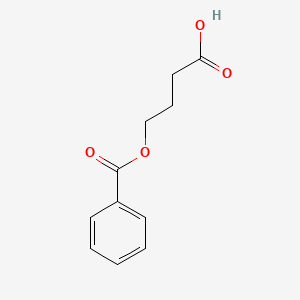
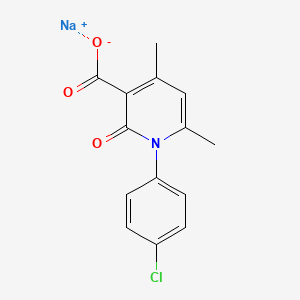

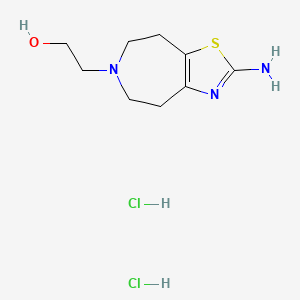
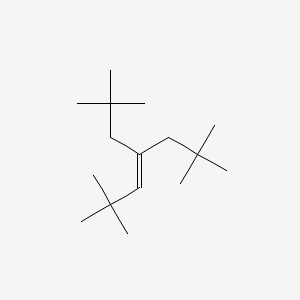
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)
